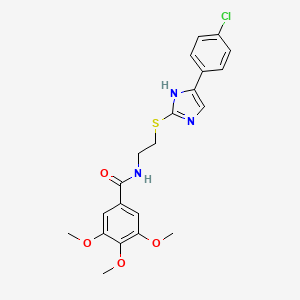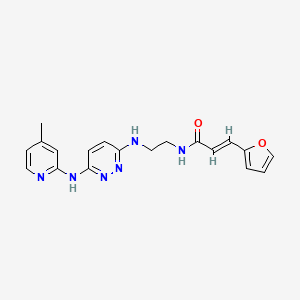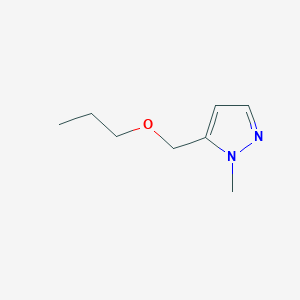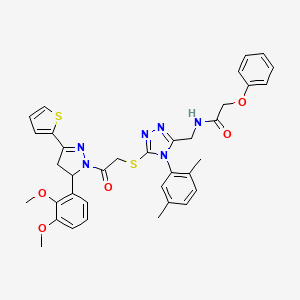
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4,5-trimethoxybenzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2) family member, BTK. BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation, which plays a critical role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Scientific Research Applications
Synthesis and Characterization of Novel Aromatic Polyimides
Research conducted by Butt et al. (2005) involves the synthesis of new diamines, including 2-(4-aminophenoxy)methyl-5-aminobenzimidazole, which are polymerized with various dianhydrides to create polyimides with significant solubility in organic solvents and high degradation temperatures. These materials exhibit potential for high-performance applications due to their thermal stability and solubility properties. The methodologies used could be relevant to the synthesis and applications of compounds like N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4,5-trimethoxybenzamide in creating novel materials with specialized properties (Butt et al., 2005).
Expedient Syntheses of N-heterocyclic Carbene Precursor Imidazolium Salts
The work by Hintermann (2007) outlines an efficient synthesis of N-heterocyclic carbene (NHC) precursor imidazolium salts, which are crucial in various catalytic and material science applications. This research provides a foundational approach that could be adapted for synthesizing related compounds, including this compound, potentially enabling its use in catalysis or as a ligand in metal-organic frameworks (Hintermann, 2007).
Antioxidant Activities of Novel Benzimidazole Derivatives
Alp et al. (2015) synthesized new derivatives of benzimidazole and evaluated their in vitro antioxidant properties. This research highlights the potential of benzimidazole derivatives in developing antioxidant agents, suggesting that compounds like this compound could be explored for their antioxidant capabilities, contributing to the development of new therapeutic agents or protective materials (Alp et al., 2015).
Catalysis and Polymerization Initiatives
Research by Schnee et al. (2017) on the synthesis of N-heterocyclic carbene group 13 metal adducts demonstrates their efficiency as initiators in the ring-opening polymerization of rac-lactide. This study provides insight into the potential use of NHC-metal complexes in polymer science, suggesting that compounds like this compound could be utilized in similar catalytic applications to synthesize biodegradable polymers (Schnee et al., 2017).
properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-27-17-10-14(11-18(28-2)19(17)29-3)20(26)23-8-9-30-21-24-12-16(25-21)13-4-6-15(22)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQSSIMHESZWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2732000.png)


![(E)-N1-(pyridin-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2732004.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2732006.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2732008.png)

